molecular formula C12H13Cl2NO B2728021 [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride CAS No. 1052518-05-4

[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride

Cat. No.: B2728021
CAS No.: 1052518-05-4
M. Wt: 258.14
InChI Key: ULTDOSZBCBBQHU-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is an organic compound that features both a chlorophenyl and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with furan-2-carbaldehyde in the presence of a base, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which [(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Chlorophenyl)methyl]amine hydrochloride
  • [(furan-2-yl)methyl]amine hydrochloride
  • [(2-Bromophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride

Uniqueness

[(2-Chlorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride is unique due to the presence of both chlorophenyl and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO.ClH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-7,14H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDOSZBCBBQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CO2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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